molecular formula C21H16ClNO2S B188645 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate CAS No. 69195-77-3

10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate

Cat. No. B188645
CAS RN: 69195-77-3
M. Wt: 381.9 g/mol
InChI Key: FRUZYZZJDYXFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate is a chemical compound that belongs to the class of tricyclic antidepressants. It has been widely used in scientific research due to its potential therapeutic effects on various neurological disorders.

Mechanism Of Action

The exact mechanism of action of 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate is not fully understood. However, it is believed to act as a serotonin-norepinephrine reuptake inhibitor (SNRI) and to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can alleviate the symptoms of depression and other neurological disorders.

Biochemical And Physiological Effects

10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate has been shown to have a range of biochemical and physiological effects. It can increase the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine, in the brain. This can lead to an improvement in mood, cognitive function, and pain management. The compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate in lab experiments is its well-established mechanism of action and safety profile. The compound has been extensively studied in vitro and in vivo, and its efficacy and safety have been demonstrated in numerous studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental protocols.

Future Directions

There are several future directions for research on 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate. One area of interest is the development of new analogs with improved efficacy and safety profiles. Another area of research is the investigation of the compound's potential therapeutic effects on other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential biomarkers for its efficacy and safety.

Synthesis Methods

The synthesis of 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate involves the reaction of 8-chlorodibenzo(b,f)thiepin-10-ol with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified by recrystallization or column chromatography. The synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate has been extensively studied for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its analgesic and anti-inflammatory properties. The compound has been used in vitro and in vivo studies to elucidate its mechanism of action and to evaluate its efficacy and safety.

properties

CAS RN

69195-77-3

Product Name

10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate

Molecular Formula

C21H16ClNO2S

Molecular Weight

381.9 g/mol

IUPAC Name

(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-phenylcarbamate

InChI

InChI=1S/C21H16ClNO2S/c22-15-10-11-20-17(13-15)18(12-14-6-4-5-9-19(14)26-20)25-21(24)23-16-7-2-1-3-8-16/h1-11,13,18H,12H2,(H,23,24)

InChI Key

FRUZYZZJDYXFNN-UHFFFAOYSA-N

SMILES

C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4

Canonical SMILES

C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4

Origin of Product

United States

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